molecular formula C20H16N2O3S B6419812 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 6217-20-5

3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B6419812
CAS No.: 6217-20-5
M. Wt: 364.4 g/mol
InChI Key: NGSVUMPEDJYHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS: 6217-20-5) is a heterocyclic compound featuring a naphtho[1,2-d]thiazole core linked to a 3,5-dimethoxybenzamide group. Its molecular formula is C20H16N2O3S, with a molecular weight of 364.4 g/mol . The compound is of interest due to its structural similarity to bioactive thiazole derivatives, which are often explored for anticancer, antiviral, and receptor-antagonist applications .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSVUMPEDJYHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412858
Record name F0298-0227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6217-20-5
Record name F0298-0227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the naphtho[1,2-d][1,3]thiazole moiety, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide core can be synthesized separately and then coupled with the naphtho[1,2-d][1,3]thiazole derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the amide bond would yield an amine.

Scientific Research Applications

3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The naphtho[1,2-d][1,3]thiazole moiety may play a key role in binding to these targets, while the benzamide core could modulate the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide with three related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents CAS Number
This compound (Target Compound) C20H16N2O3S 364.4 Naphtho[1,2-d]thiazole 3,5-Dimethoxybenzamide 6217-20-5
3,5-Dimethoxy-N-(5-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (Compound 4) C20H19N2O4S 383.15 Indeno[1,2-d]thiazole 3,5-Dimethoxybenzamide + 5-methoxy group Not specified
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide C24H18N2O2S 398.48 Naphtho[1,2-d]thiazole 2-Phenoxybenzamide 361160-36-3
2-[3-Imidoformic hydrazido-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole C16H11N7S 333.41 Naphthalino[1,2-d]thiazole Pyrazole-cyanide + hydrazido group Not specified

Key Observations :

  • The naphtho[1,2-d]thiazole core is retained in the target compound and two analogs, while indeno[1,2-d]thiazole (Compound 4) and naphthalino[1,2-d]thiazole () represent alternative fused-ring systems .
  • Substituents significantly influence molecular weight and solubility. For example, the 2-phenoxybenzamide group in the analog (CAS: 361160-36-3) increases hydrophobicity compared to the dimethoxybenzamide group in the target compound .

Spectral and Analytical Data

  • NMR Trends : The 3,5-dimethoxy groups in the target compound and Compound 4 produce characteristic singlet peaks at δ 3.8 ppm in ¹H-NMR spectra, consistent with methoxy protons .
  • Mass Spectrometry : The target compound’s molecular ion peak (if available) would align with its molecular weight of 364.4, similar to Compound 4 (observed m/z 383.15) .

Biological Activity

3,5-Dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound featuring a benzamide core with methoxy substitutions and a naphtho[1,2-d][1,3]thiazole moiety. This unique structure suggests potential biological activities that merit investigation. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 6217-20-5

The presence of two aromatic systems enhances the potential for π-π stacking interactions, which may influence its biological properties. The methoxy groups are electron-donating, potentially affecting the compound's reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Synthesis of Naphtho[1,2-d][1,3]thiazole : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Formation of Benzamide Core : Synthesized separately and coupled with the naphtho[1,2-d][1,3]thiazole derivative using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Compounds containing thiazole moieties have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
  • Case Study : A study evaluated a series of benzamide derivatives for their inhibitory effects on RET kinase activity. Compounds structurally related to this compound demonstrated moderate to high potency against cancer cell lines .

Antimicrobial Activity

There is evidence suggesting that thiazole-containing compounds possess antimicrobial properties:

  • In Vitro Studies : Similar benzamide derivatives have been tested against various bacterial strains with promising results indicating inhibition of growth .

Enzyme Inhibition

The compound may also exhibit activity as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Some related compounds have shown significant AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3,5-DimethoxybenzamideLacks naphtho[1,2-d][1,3]thiazole moietyLimited anticancer activity
Naphtho[1,2-d][1,3]thiazole derivativesLacks benzamide coreModerate antimicrobial properties
Benzamide derivatives with thiazoleVarying substituentsDiverse enzyme inhibition profiles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.